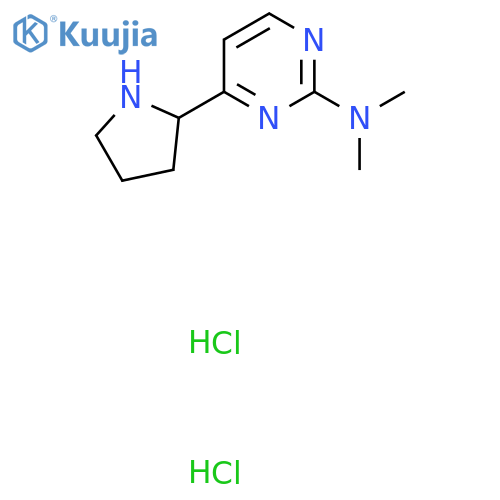Cas no 1361112-77-7 (N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride)

1361112-77-7 structure
商品名:N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
CAS番号:1361112-77-7
MF:C10H18Cl2N4
メガワット:265.182719707489
MDL:MFCD21606218
CID:4696804
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride
- N,N-dimethyl-4-(pyrrolidin-2-yl)pyrimidin-2-amine dihydrochloride
- N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride
-
- MDL: MFCD21606218
- インチ: 1S/C10H16N4.2ClH/c1-14(2)10-12-7-5-9(13-10)8-4-3-6-11-8;;/h5,7-8,11H,3-4,6H2,1-2H3;2*1H
- InChIKey: GBYYQWQGMOCQDD-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1CCCC1C1C=CN=C(N(C)C)N=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 41
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 068287-250mg |
Dimethyl-(4-pyrrolidin-2-yl-pyrimidin-2-yl)-amine dihydrochloride |
1361112-77-7 | 250mg |
$310.00 | 2023-09-06 |
N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
1361112-77-7 (N,N-Dimethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
